molecular formula C10H13N5O3S B13730709 9-(4-Thiopentofuranosyl)-9h-purin-6-amine CAS No. 15023-73-1

9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Cat. No.: B13730709
CAS No.: 15023-73-1
M. Wt: 283.31 g/mol
InChI Key: SIGIJBMOORTVPB-UHFFFAOYSA-N
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Description

9-(4-Thiopentofuranosyl)-9H-purin-6-amine (CAS 4303-00-8) is a purine nucleoside analog characterized by a sulfur atom replacing the oxygen at the 4'-position of the pentofuranosyl sugar moiety. This structural modification confers unique physicochemical and biological properties, distinguishing it from related compounds. Nucleoside analogs are critical in medicinal chemistry due to their roles in targeting enzymes like adenylyl cyclases (ACs) or mimicking natural nucleotides . This article compares this compound with key analogs, focusing on structural variations, biological activities, and pharmacological implications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIJBMOORTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933896
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0
Record name NSC110342
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC97111
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Adenosine, 4'-thio-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC81154
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves several steps. One common method starts with the protection of the thiopentofuranosyl moiety, followed by the coupling with the purine base. The reaction conditions typically involve the use of protecting groups such as methoxytrityl chloride and acetic anhydride in pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar steps as laboratory methods, with optimizations for scale-up, yield, and purity. Green and sustainable methods are often explored to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfur atom in the thiopentofuranosyl ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Key Structural Modifications

The table below summarizes structural differences and biological activities of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine and related compounds:

Compound Name (CAS) Structural Modifications Biological Activity References
This compound (4303-00-8) 4'-thio substitution on pentofuranosyl sugar Not explicitly reported in evidence; inferred potential as AC modulator due to structural similarity to SQ22536
SQ22536 (9-(tetrahydro-2-furanyl)-9H-purin-6-amine) Tetrahydrofuran ring instead of thiopentofuranosyl AC inhibitor (non-selective; inhibits AC5 with ~40-fold selectivity over AC1/2)
9-(2-s-Methyl-2-thiopentofuranosyl)-9H-purin-6-amine (70716-04-0) 2'-s-methyl and 2'-thio substitutions Unknown; structural analogs suggest enhanced metabolic stability
9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine 2'-deoxy, 2'-fluoro, 2'-methyl, and 3',5'-chlorobenzoyl groups Likely enhanced enzymatic stability and target binding due to halogenation
9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine (10414-81-0) 2'-amino and 2'-deoxy modifications Potential resistance to phosphorylases; common in antiviral nucleosides

Mechanistic Insights

  • SQ22536 : Inhibits AC by binding to the P-site, reducing cAMP production. Its modest selectivity for AC5 over AC1/2 limits utility in isoform-specific studies .
  • Halogenated Analogs (e.g., CAS 15811-32-2): Bulky substituents like chlorobenzoyl groups improve lipophilicity and membrane permeability, enhancing pharmacokinetics .
  • 4'-Thio vs.

Pharmacological Implications

  • The 4'-thio group in this compound could refine isoform specificity .
  • Metabolic Stability : Thio-substituted sugars may resist phosphorylase degradation compared to oxygenated analogs, extending half-life .

Biological Activity

9-(4-Thiopentofuranosyl)-9H-purin-6-amine is a purine derivative notable for its structural uniqueness due to the presence of a thiopentofuranosyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a nucleoside analogue. The incorporation of sulfur into its structure may enhance its reactivity and biological interactions compared to conventional purine derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₅S, with a molecular weight of approximately 286.31 g/mol. Its unique thiol group within the sugar component is believed to play a critical role in its biological activity.

Property Details
Molecular FormulaC₁₁H₁₄N₄O₅S
Molecular Weight286.31 g/mol
Structural FeaturesThiol group in sugar moiety

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with nucleic acids and enzymes. As a nucleoside analogue, it may exhibit several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar to other nucleoside analogues, this compound can interfere with the synthesis of DNA and RNA, potentially leading to antiviral and anticancer effects.
  • Enhanced Binding Affinity : The thiol group may enhance binding interactions with biological targets, increasing the efficacy of the compound against pathogens or cancer cells.
  • Modulation of Immune Responses : Preliminary studies suggest that compounds with similar structures can modulate immune responses, indicating potential therapeutic applications in immunotherapy.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antiviral Properties : Research indicates that related compounds can inhibit viral replication effectively. The unique structure of this compound may confer similar properties, making it a candidate for antiviral drug development.
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, tests against murine sarcoma S-180 showed promising antitumor activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Cytotoxicity Assays : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to control groups.
  • Viral Replication Inhibition : Another study assessed the compound's ability to inhibit replication in specific viral models, showing a dose-dependent response that supports its potential as an antiviral agent.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions starting from purine bases. Key methods include:

  • Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Purification Techniques : High-performance liquid chromatography (HPLC) and crystallization are often employed to achieve high purity levels necessary for biological testing.

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